丙氨酸,十二烷基酯,盐酸盐

描述

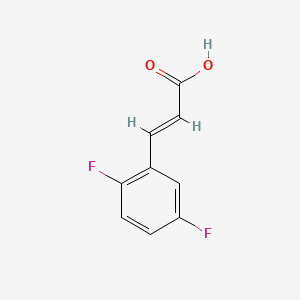

Alanine, dodecyl ester, hydrochloride is a chemical compound with the molecular formula C15H32ClNO2 and a molecular weight of 293.87308 . It is synthesized from DL-Alanine and 1-Dodecanol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester hydrochloride has been described . Another method involves acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to give the corresponding esters in high yields . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, D-Alanine, N-(4-butylbenzoyl)-, dodecyl ester has a molecular weight of 417.6245 .Chemical Reactions Analysis

Amino acids, such as alanine, can act as both an acid and a base due to their structure . They are involved in sugar and acid metabolism, increase immunity, and provide energy for muscle tissue, brain, and the central nervous system .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用

聚-β-丙氨酸合成中的胶束效应

丙氨酸十二烷基酯盐酸盐已在胶束效应对聚-β-丙氨酸合成的影响方面得到研究。β-丙氨酸的 S-十二烷基酯在水中反应生成聚-β-丙氨酸,其中聚缩合反应的特定加速作用由高级烷基酯的胶束效应解释 (Kawabata & Kinoshita,1975)。

药物赋形剂应用

十二烷基甜菜碱(降解为十二烷醇和盐酸甜菜碱等产物)已对其相行为和溶血活性进行了研究。这与十二烷基甜菜碱作为药物赋形剂的利用有关,特别是在其与水中的磷脂酰胆碱相互作用,形成自分散溶液 (Lundberg 等,2004)。

有机凝胶形成

发现 N-(4-n-烷基氧基苯甲酰)-L-丙氨酸两亲物(包括具有十二烷基链的两亲物)在有机溶剂中形成热可逆凝胶。这些凝胶显示出双折射,并且凝胶化过程受氢键和 π-π 相互作用的影响 (Patra、Pal & Dey,2010)。

超分子组织

对 L-丙氨酸烷基酯盐酸盐(包括具有十二烷基链的那些)的自组装、超分子组织和相行为进行了分析。这些化合物因其与 DNA 形成牢固复合物的能力而显示出在 DNA 治疗中的应用潜力 (Sivaramakrishna & Swamy,2015)。

抗菌应用

D-丙氨酸十二烷基酯作为基于 d-氨基酸的表面活性剂的一部分而被研究其抗菌活性。这些表面活性剂显示出作为针对多重耐药病原体的新的抗菌剂的潜力 (Shim 等,2022)。

液晶中的手性掺杂剂

丙氨酸的癸基酯盐酸盐作为两亲胆固醇液晶形成中的手性掺杂剂进行了探索,展示了在液晶技术中的潜力 (Radley、Mclay & Gicquel,1997)。

透皮给药

氨基酸酯盐酸盐(包括 L-脯氨酸十二烷基酯盐酸盐)作为新型离子液体被研究用于透皮渗透增强,表明在透皮给药系统中的潜在应用 (Zheng 等,2020)。

作用机制

L-Alanine, a non-essential amino acid, occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . Combining d-amino acid-based surfactants with nanoparticles can enhance their antibacterial properties, potentially making them valuable new agents against multidrug-resistant bacteria .

安全和危害

未来方向

Research is ongoing into the use of d-amino acid-based surfactants and their nanocomposites with nanoparticles as antimicrobial agents against multidrug-resistant pathogens . Additionally, photoluminescent supramolecular gels derived from phenylenediamine hydrochlorides are being investigated for potential applications .

属性

IUPAC Name |

dodecyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMIBZYOJHWNND-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958638 | |

| Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alanine, dodecyl ester, hydrochloride | |

CAS RN |

37571-91-8 | |

| Record name | Alanine, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)